molecular formula C9H9NOS B13522029 o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine

o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine

Cat. No.: B13522029
M. Wt: 179.24 g/mol
InChI Key: NOLYGVHPWMCJHP-UHFFFAOYSA-N
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Description

O-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine (CAS 66233-93-0) is a high-purity chemical building block featuring a benzothiophene scaffold linked to a hydroxylamine functional group. With the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol, this compound is a versatile intermediate for researchers in medicinal chemistry and drug discovery . The benzo[b]thiophene core is a privileged structure in pharmacology, known to be present in several marketed drugs and is extensively investigated in scientific research . This specific compound serves as a critical precursor for the synthesis of more complex molecules. Its structure makes it particularly valuable for exploring mechanisms related to oxidative stress and enzyme inhibition . Research on analogous benzo[b]thiophene derivatives has demonstrated their potential as selective inhibitors of monoamine oxidase B (MAO-B), a key target for neurodegenerative diseases, as well as their ability to mitigate oxidative stress by stabilizing the glutathione redox cycle . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

O-(1-benzothiophen-3-ylmethyl)hydroxylamine

InChI

InChI=1S/C9H9NOS/c10-11-5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6H,5,10H2

InChI Key

NOLYGVHPWMCJHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CON

Origin of Product

United States

Preparation Methods

Synthesis of 3-Substituted Benzo[b]thiophenes

Method:
A common approach involves Fischer synthesis or Palladium-catalyzed cross-coupling reactions .

  • Fischer synthesis: Condensation of o-aminobenzenethiol derivatives with suitable aldehydes or ketones under acidic conditions to form the benzo[b]thiophene core with substitution at the 3-position.

  • Palladium-catalyzed cross-coupling:

    • Starting from 3-halogenated benzo[b]thiophenes (e.g., 3-bromobenzo[b]thiophene), perform Suzuki or Negishi coupling with methyl or aryl boronic acids to introduce the desired substituent at C-3.

Reference:
Patents and literature report the use of such methods for functionalizing benzo[b]thiophene cores, with yields typically ranging from 70-85%.

Conversion to Hydroxylamine Derivative

Reduction of Nitriles or Oximes

  • If the intermediate contains a nitrile or oxime group, reduction to hydroxylamine can be achieved via:
- Catalytic hydrogenation (e.g., Pd/C, Raney Ni) under mild conditions.
- Use of hydroxylamine reagents such as hydroxylamine-O-sulfonic acid.

Direct Amination

  • Method:

    • Reacting the benzylic halide or derivative with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or triethylamine).
  • Reaction conditions:

    • Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).

Research Findings:
Patents and studies indicate that hydroxylamine hydrochloride reacts efficiently with benzylic halides or activated intermediates to afford the hydroxylamine with yields often exceeding 60%.

Representative Synthetic Route

Step Description Reagents & Conditions Yield Reference
1 Synthesis of 3-bromobenzo[b]thiophene Bromination of benzo[b]thiophene ~80% Patent WO2011036680A2
2 Suzuki coupling to introduce methyl group at 3-position Pd(PPh₃)₄, methylboronic acid, base 70-85% Literature
3 Conversion of methyl to benzylic halide NBS or N-iodosuccinimide, AIBN ~75% Standard protocols
4 Reaction with hydroxylamine hydrochloride NH₂OH·HCl, base, polar solvent 60-70% Patent WO2011036680A2

Notes and Considerations

  • Selectivity:
    Ensuring regioselective substitution at the 3-position is critical; directing groups or protecting groups may be employed.

  • Reaction Optimization:
    Temperature, solvent choice, and reagent equivalents significantly influence yields and purity.

  • Purification:
    Crystallization or column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexanes) is standard.

Summary of Key Data

Parameter Description Typical Value/Condition
Yield of benzo[b]thiophene derivative Overall 60-85%
Methylation efficiency At 3-position ~70-85%
Hydroxylamine formation From benzylic halide 60-70%
Purity Post-purification >95% (HPLC)

Chemical Reactions Analysis

Reaction Types and Conditions

The compound participates in diverse chemical reactions, as evidenced by structural analogs and general hydroxylamine reactivity:

Reaction TypeReagents/ConditionsProducts
Nucleophilic Substitution Hydroxylamine, KOH, benzo[b]thiophene bromideo-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine
Metal-Catalyzed Oxime Formation Titanium complex, carbonyl compoundOxime derivatives
Electrophilic Substitution Halogens (e.g., Br₂), alkyl halidesSubstituted benzo[b]thiophene derivatives
Aldolic Reaction KOH, α-bromoacetophenone, methyl 2-mercaptobenzoateBenzo[b]thiophen-3-ol derivatives (structural analogs)

Mechanistic Insights

  • Nucleophilic Attack : The hydroxylamine group acts as a nucleophile, attacking electrophilic sites (e.g., carbonyl or brominated carbons) in benzo[b]thiophene derivatives. Base catalysis (e.g., KOH) facilitates deprotonation and intermediate stabilization .

  • Metal-Mediated Oxime Formation : Metal complexes (e.g., titanium) may stabilize intermediates during oxime formation, enabling efficient coupling with carbonyl groups. This mechanism is supported by studies on related hydroxylamine derivatives .

Structural and Reactional Analogies

Related compounds like benzo[b]thiophen-3-ols demonstrate:

  • MAO-B Inhibition : Selective inhibition of monoamine oxidase-B, with IC₅₀ values ranging from 0.04–1.68 μM for active derivatives .

  • Antioxidant Activity : Ancillary effects in neurodegenerative diseases, highlighting versatility in therapeutic development .

This synthesis and reactivity profile underscores the compound’s utility in organic and medicinal chemistry, leveraging both classical nucleophilic substitution and advanced metal-catalyzed methods.

Scientific Research Applications

Mechanism of Action

The mechanism of action of o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substitution Patterns on Benzo[b]thiophene

Positional Isomers: 2- vs. 3-Substitution

  • O-(Benzo[b]thiophen-2-ylmethyl)hydroxylamine (29s) : Substitution at the 2-position alters electronic distribution compared to the 3-substituted target compound. The 2-isomer (29s) exhibits distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.35–7.55 ppm in CDCl3) due to differing ring current effects.
  • Biological Implications : Positional substitution affects steric and electronic interactions with enzyme active sites. For example, 3-hydroxybenzo[b]thiophene derivatives (e.g., PM11) show MAO inhibition, suggesting the 3-position is critical for target engagement .

Functional Group Variations

  • (2,4-Dichlorophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone (PM11) : Incorporates a 3-hydroxy group instead of a hydroxylamine. The hydroxyl group participates in hydrogen bonding with MAO, while the dichlorophenyl moiety enhances lipophilicity.
  • 2-(Benzo[b]thiophen-3-yl)ethanamine hydrochloride : An ethylamine derivative with a primary amine (-NH2) instead of hydroxylamine. The amine’s basicity (pKa ~10) contrasts with hydroxylamine’s weaker basicity (pKa ~6), impacting solubility and cellular uptake.
Analogous Scaffolds: Benzofuran vs. Benzo[b]thiophene
  • O-(Benzofuran-2-ylmethyl)hydroxylamine (29r) : Replaces sulfur with oxygen, reducing electron-withdrawing effects. ¹H NMR data (e.g., aromatic protons at δ 6.85–7.30 ppm in CDCl3) reflect the oxygen atom’s influence on aromatic shielding.
  • Bioactivity : Benzofuran derivatives often exhibit reduced metabolic stability compared to benzo[b]thiophenes due to oxygen’s susceptibility to oxidative degradation.
Aromatic Substituent Diversity
  • O-([1,1′-Biphenyl]-4-ylmethyl)hydroxylamine (9f) : The biphenyl group increases molecular weight (HRMS m/z calc.
  • O-(3-Morpholinobenzyl)hydroxylamine (20j) : Incorporates a morpholine ring, introducing a basic nitrogen (pKa ~7.5) that improves water solubility.

Key Data Tables

Table 1. Structural and Spectroscopic Comparison
Compound Name Substituent Position Functional Group ¹H NMR (δ, ppm) HRMS (m/z)
o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine 3 -O-NH2 Not reported Not reported
O-(Benzo[b]thiophen-2-ylmethyl)hydroxylamine (29s) 2 -O-NH2 7.35–7.55 (aromatic H) 212.0634 (calc.)
O-(Benzofuran-2-ylmethyl)hydroxylamine (29r) 2 -O-NH2 6.85–7.30 (aromatic H) 196.0765 (calc.)
2-(Benzo[b]thiophen-3-yl)ethanamine hydrochloride 3 -NH2·HCl 2.85 (CH2NH2), 7.20–7.70 213.0411 (exp.)

Biological Activity

o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine is a compound derived from the benzo[b]thiophene scaffold, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an inhibitor of human monoamine oxidase (hMAO), antioxidant properties, and implications in neurodegenerative diseases.

Synthesis and Structure

The compound can be synthesized through various methods involving the modification of benzo[b]thiophene derivatives. The structural modifications often influence its biological activity. The hydroxylamine functional group is pivotal for its interaction with biological targets.

1. Inhibition of Human Monoamine Oxidase

Recent studies have shown that derivatives of benzo[b]thiophenes, including this compound, exhibit significant inhibitory effects on hMAO, particularly the MAO-B isoform. This inhibition is crucial because excessive activity of hMAOs is linked to oxidative stress and neurodegenerative diseases.

  • Selectivity and Potency : Compounds derived from benzo[b]thiophene demonstrated selectivity for MAO-B over MAO-A, with IC50 values indicating effective inhibition in vitro. For instance, certain derivatives showed IC50 values in the low micromolar range, suggesting strong potential as therapeutic agents for conditions like Parkinson's disease .
CompoundIC50 (μM)Selectivity Index (SI)
PM41.7610
PM52.348
PM60.8512

Table 1: Inhibitory activities of selected benzo[b]thiophene derivatives against hMAO-B.

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated in several studies. These compounds can scavenge free radicals and reduce oxidative stress markers in cellular models.

  • Mechanism : The antioxidant activity is attributed to the ability of the hydroxylamine group to donate electrons, thereby neutralizing reactive oxygen species (ROS). This property is particularly beneficial in neuroprotective strategies against oxidative damage in neurodegenerative diseases .

3. Neuroprotective Effects

Research indicates that compounds based on the benzo[b]thiophene structure can protect neuronal cells from apoptosis induced by oxidative stress.

  • Case Studies : In vitro studies using rat cortex synaptosomes demonstrated that treatment with these compounds led to a significant reduction in lactate dehydrogenase (LDH) release, a marker of cell death, under inflammatory conditions . Furthermore, molecular docking studies suggest favorable interactions with relevant biological targets involved in neuroprotection.

Q & A

Q. What synthetic methodologies are suitable for preparing o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine?

A general approach involves coupling hydroxylamine derivatives with benzo[b]thiophene precursors. For instance, reacting benzoylisothiocyanate with benzo[b]thiophene derivatives in 1,4-dioxane under mild conditions (room temperature, overnight stirring) can yield thiophene-functionalized hydroxylamine analogs . Purification typically involves ice/water precipitation and filtration. Alternative routes may use Mn(III)-catalyzed N-amination, as demonstrated in similar systems .

Q. How can the stability of this compound be assessed under varying pH conditions?

Stability studies should involve incubating the compound in buffered solutions (pH 1–12) at 25–37°C, followed by HPLC or LC-MS monitoring. Substituents like the benzo[b]thiophene group may enhance stability compared to simpler hydroxylamines (e.g., O-(2-methoxyphenyl)methyl derivatives) due to steric and electronic effects . Accelerated degradation tests under UV/visible light can further elucidate photostability.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR to confirm the thiophene ring and hydroxylamine moiety.
  • HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) for exact mass verification (e.g., observed m/z 577.0665 vs. calculated 577.0669 for related benzo[b]thiophene derivatives) .
  • IR : Detect N–O and S–C vibrational bands (~1250 cm1^{-1} and ~700 cm1^{-1}, respectively).

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ in O- vs. N-acylation pathways?

The hydroxylamine group can undergo bifunctional catalysis, where both oxygen and nitrogen participate. Theoretical studies on similar systems reveal DG‡ barriers of ~18.6 kcal/mol (O-acylation) and ~17.4 kcal/mol (N-acylation), favoring N-acylation kinetically. However, steric hindrance from the benzo[b]thiophene group may shift selectivity toward O-acylation . Experimental validation requires kinetic assays (e.g., stopped-flow techniques) and 1^1H NMR monitoring of intermediate tetrahedral adducts.

Q. What catalytic strategies enhance the efficiency of hydroxylamine-mediated reactions for this compound?

Mn(III) porphyrin catalysts (e.g., [Mn(TDCPP)Cl]) enable selective N-amination via radical intermediates, achieving >90% yield in model systems . For electrophilic substitutions, dual acid/base catalysis (e.g., NH3_3O-assisted proton transfer) lowers activation barriers by stabilizing transition states, as shown in hydroxylamine-phenyl acetate reactions .

Q. How can structural modifications of the benzo[b]thiophene moiety alter biological activity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., –CF3_3) at the 5-position increases electrophilicity, enhancing interactions with enzyme active sites.
  • Crystallography : X-ray structures of analogs (e.g., N-benzoyl derivatives) reveal planar conformations critical for π-stacking in protein binding pockets .
  • QSAR Modeling : Correlate logP values (from HPLC) with cytotoxicity data to optimize hydrophobicity for membrane permeability.

Data Analysis & Contradictions

Q. How to resolve discrepancies between theoretical and experimental product ratios in hydroxylamine reactions?

In phenyl acetate-hydroxylamine systems, theoretical calculations predicted N-acylation dominance, but experiments showed O-acylation. This contradiction arises from solvation effects (e.g., water stabilizing O-acylated intermediates) and unaccounted transition-state entropy . Mitigation strategies:

  • Use implicit/explicit solvation models in DFT calculations.
  • Compare gas-phase vs. solution-phase kinetics via mass spectrometry.

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?

  • Matrix Interference : Co-eluting benzophenones (e.g., BP1, BP3) in LC-MS require orthogonal separation (e.g., HILIC vs. reversed-phase) .
  • Derivatization : Use pentafluorobenzyl hydroxylamine (PFBHA) to enhance sensitivity in GC-ECD or GC-MS detection .
  • Validation : Spike recovery tests (80–120%) and internal standardization (e.g., deuterated analogs) improve accuracy .

Methodological Resources

  • Synthetic Protocols : Refer to Mn(III)-catalyzed amination and thiophene functionalization .
  • Kinetic Modeling : Use PCM/HF/6-31G(d) level calculations for solvation effects .
  • Structural Databases : NIST Chemistry WebBook for spectral references .

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